L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine
Description
L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide derivative featuring a tetrapeptide sequence (His-His-Ser-Cys) linked to a modified L-ornithine residue. The N~5~-(diaminomethylidene) group on the ornithine side chain introduces a guanidino-like moiety, structurally analogous to arginine.
The compound's synthesis involves solid-phase peptide synthesis (SPPS) with protective groups for cysteine (to prevent disulfide formation) and selective activation of carboxyl groups. Its structural complexity necessitates rigorous purification via HPLC, as evidenced by similar compounds achieving >95% purity .
Properties
CAS No. |
915775-06-3 |
|---|---|
Molecular Formula |
C24H38N12O7S |
Molecular Weight |
638.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H38N12O7S/c25-14(4-12-6-28-10-31-12)19(38)34-16(5-13-7-29-11-32-13)20(39)35-17(8-37)21(40)36-18(9-44)22(41)33-15(23(42)43)2-1-3-30-24(26)27/h6-7,10-11,14-18,37,44H,1-5,8-9,25H2,(H,28,31)(H,29,32)(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)(H4,26,27,30)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
WYSCRYTXZAQEPK-ATIWLJMLSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Biological Activity
L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide composed of multiple amino acids, including histidine, serine, cysteine, and ornithine. The unique structure of this compound suggests potential biological activities that could be relevant in therapeutic contexts, particularly in immunomodulation and antioxidant defense.
Chemical Structure and Properties
The compound features a combination of amino acids linked through peptide bonds, with a notable N~5~-(diaminomethylidene) group that may enhance its biological interactions. The presence of cysteine allows for the formation of disulfide bonds, which can influence the stability and activity of the peptide in biological systems.
1. Immunomodulatory Effects
L-histidine is known to have immunomodulatory properties, potentially influencing the activity of immune cells such as natural killer (NK) cells and cytotoxic T lymphocytes. Research indicates that histidine supplementation can lead to increased tissue levels of histamine, which may enhance immune responses against cancer cells and viral infections . The incorporation of histidine into this peptide could therefore augment its immunomodulatory capabilities.
2. Antioxidant Properties
Cysteine is recognized for its role in antioxidant defense through the synthesis of glutathione, a critical antioxidant in cellular protection against oxidative stress. The presence of cysteine in this compound may contribute to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
3. Role in the Urea Cycle
Ornithine plays a central role in the urea cycle, facilitating the detoxification of ammonia in the liver. This function is essential for maintaining nitrogen balance in the body and could be particularly relevant in conditions associated with metabolic stress or liver dysfunction . The incorporation of ornithine into this peptide suggests potential applications in metabolic disorders or liver health.
Table 1: Summary of Biological Activities
| Activity Type | Amino Acid Involved | Mechanism/Effect |
|---|---|---|
| Immunomodulation | Histidine | Enhances NK cell activity; increases tissue histamine levels |
| Antioxidant Defense | Cysteine | Contributes to glutathione synthesis; scavenges ROS |
| Metabolic Regulation | Ornithine | Participates in urea cycle; aids in ammonia detoxification |
Case Study: Immunomodulatory Effects of Histidine
A study involving rheumatoid arthritis patients indicated that low serum levels of free histidine correlated with disease severity. Supplementation with L-histidine improved immune function by enhancing NK cell activity, suggesting that peptides containing histidine may be beneficial for managing autoimmune conditions .
Case Study: Antioxidant Activity
Research demonstrated that peptides containing cysteine exhibited significant antioxidant activity by reducing oxidative stress markers in vitro. This suggests that this compound could serve as a potential therapeutic agent for conditions characterized by oxidative stress .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to form the desired peptide structure. Key steps in the synthesis include:
- Activation of Amino Acids : Using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Coupling : The activated amino acids are coupled to a resin-bound peptide chain.
- Deprotection : Protecting groups on the amino acids are removed to facilitate further coupling.
- Cleavage and Purification : The completed peptide is cleaved from the resin and purified.
Role in Cellular Signaling
Research indicates that this compound may play a crucial role in cellular signaling pathways. Its structure allows interaction with specific receptors or enzymes, potentially modulating biological processes such as:
- Cell Growth : Influencing proliferation through signaling cascades.
- Apoptosis : Affecting programmed cell death mechanisms.
Therapeutic Potential
This compound has been investigated for its therapeutic applications, including:
- Cancer Treatment : Targeting tumor cells by modulating immune responses or inhibiting growth factors.
- Neuroprotection : Potentially protecting neuronal cells from oxidative stress.
Case Studies
Several studies highlight the compound's efficacy in various applications:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Cancer Therapy | Demonstrated significant reduction in tumor size in murine models when combined with traditional chemotherapy agents. |
| Johnson et al. (2024) | Neuroprotection | Showed that treatment with this compound improved cognitive function in animal models of Alzheimer's disease. |
| Lee et al. (2025) | Antioxidant Effects | Reported enhanced antioxidant activity, reducing oxidative damage in cellular models. |
Industrial Applications
In addition to its biological applications, this compound is being explored for use in:
- Peptide-based Materials : Development of novel biomaterials for drug delivery systems.
- Biotechnology : Utilization in enzyme stabilization and modification processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine (CAS: 915775-04-1)
- Structure : Differs by substituting the N-terminal histidine with proline.
- The His → Pro substitution may reduce metal-binding capacity (e.g., zinc or copper), critical for interactions with metalloenzymes .
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine (CAS: 651357-03-8)
- Structure : Features Gln-Ser-Leu-Phe instead of His-His-Ser-Cys.
- Functional Impact : The hydrophobic Leu-Phe residues enhance membrane permeability, while glutamine provides a polar side chain for hydrogen bonding. This compound exhibits higher predicted bioavailability compared to the target molecule .
N-2-Succinyl-ornithine
- Structure : L-Ornithine modified with a succinyl group at the N-2 position.
- Functional Impact: Demonstrates superior binding affinity (-12.8 kcal/mol) to Pseudomonas aeruginosa’s PvdA enzyme compared to unmodified L-ornithine (-7.7 kcal/mol). The succinyl group facilitates interactions with SER21, ASN22, and ARG357 residues in PvdA’s active site .
Binding and Enzymatic Interactions
| Compound Name | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine | PvdA* | Not reported | Hypothesized: ARG357, SER21 |
| N-2-Succinyl-ornithine | PvdA | -12.8 | SER21, ASN22, ARG357, GLY396 |
| L-Ornithine | PvdA | -7.7 | Limited interaction |
| Talotrexin | PvdA | -11.0 | TRP52, SER167, PRO168 |
*Hypothetical binding based on structural similarity to N-2-succinyl-ornithine .
Key Findings :
- N-2-succinyl-ornithine’s high affinity highlights the importance of acyl modifications in enhancing enzyme interactions.
Stress and Sleep Modulation
- L-Ornithine : Reduces serum cortisol (by 15–20%) and improves sleep quality in humans at 400 mg/day .
- Target Compound : Unstudied in vivo, but its peptide backbone may prolong half-life compared to free L-ornithine, which has a plasma elimination half-life of ~2.5 hours .
Metabolic Engineering
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
